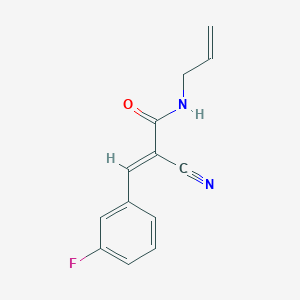

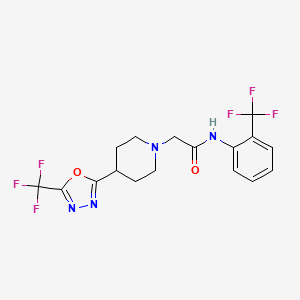

![molecular formula C19H32BNO4 B2803015 tert-Butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 2365173-53-9](/img/structure/B2803015.png)

tert-Butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-8-azabicyclo[3.2.1]octane-8-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “tert-Butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-8-azabicyclo[3.2.1]octane-8-carboxylate” is a chemical substance with the empirical formula C21H33BN2O5 . It is often used in the field of medicine and chemical intermediates .

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a tert-butyl group, a dioxaborolane group, and a carboxylate group . The crystallographic data of a similar compound has been deposited with the Cambridge Crystallographic Data Centre .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 404.31 . The InChI key is YDXOOIAHGJQCCR-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Synthesis and Intermediates

Tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]-8-azabicyclo[3.2.1]octane-8-carboxylate and its derivatives are significant intermediates in synthesizing biologically active compounds. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in many biologically active compounds like crizotinib (Kong et al., 2016).

Molecular Structure

The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a related compound, synthesized as a cyclic amino acid ester, was characterized by NMR spectroscopy and high-resolution mass spectrometry, revealing a monoclinic space group structure (Moriguchi et al., 2014).

Chemical Synthesis

The chemical synthesis of tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]-8-azabicyclo[3.2.1]octane-8-carboxylate involves multi-step processes. For example, the asymmetric synthesis of the tropane alkaloid (+)-pseudococaine via ring-closing iodoamination utilizes similar structural frameworks (Brock et al., 2012).

Crystal Structure and DFT Study

Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, another derivative, has been studied for its crystal structure and molecular properties. Density functional theory (DFT) was used to analyze its physicochemical features, revealing a stable conformer and molecular structure coherent with experimental findings (Ye et al., 2021).

Combinatorial Synthesis and Evaluation

Combinatorial synthesis techniques have been employed to create libraries of analogues, such as benztropine analogues, using similar structural frameworks. These libraries were screened for various biological activities (Pedersen et al., 2004).

Chiral Synthesis

The synthesis of chiral cyclic amino acid esters, similar in structure to tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]-8-azabicyclo[3.2.1]octane-8-carboxylate, has been achieved without using chiral catalysts, demonstrating the versatility of these compounds in chiral synthesis (Moriguchi et al., 2014).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been used as intermediates in the synthesis of biologically active compounds .

Mode of Action

Compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group are known to undergo borylation reactions . These reactions typically involve the formation of carbon-boron bonds, which can be further functionalized to create a variety of complex structures .

Pharmacokinetics

Its molecular weight (40431 g/mol) suggests that it could be absorbed and distributed in the body. The presence of the tert-butyl group might influence its lipophilicity, potentially affecting its absorption and distribution. The compound’s stability under various conditions is also an important factor that could influence its pharmacokinetics .

Action Environment

The action of this compound could be influenced by various environmental factors. For example, the presence of a catalyst could facilitate its borylation reactions . Additionally, the compound’s stability might be affected by factors such as temperature and pH .

Propiedades

IUPAC Name |

tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]-8-azabicyclo[3.2.1]octane-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32BNO4/c1-17(2,3)23-16(22)21-14-8-9-15(21)11-13(10-14)12-20-24-18(4,5)19(6,7)25-20/h12,14-15H,8-11H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPEHIYFQBVVDEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=C2CC3CCC(C2)N3C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

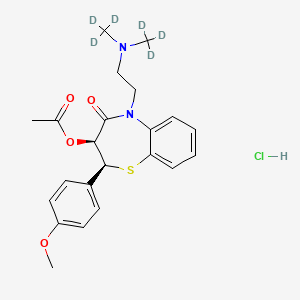

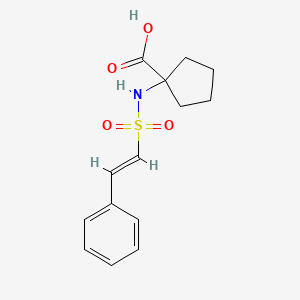

![5-[(Methylamino)methyl]furan-2-carboxylic acid hydrochloride](/img/structure/B2802932.png)

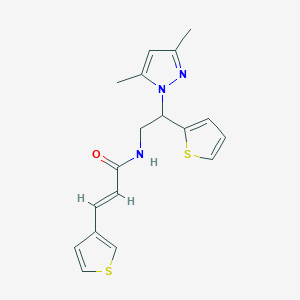

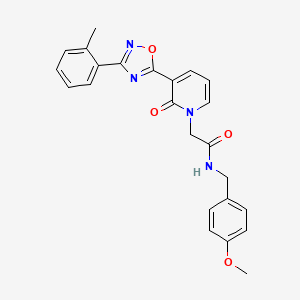

![N-(1-benzylpiperidin-4-yl)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2802936.png)

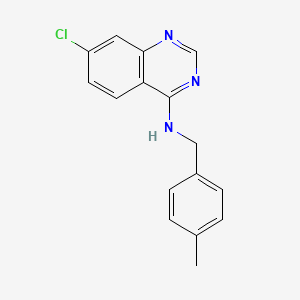

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2802937.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2802940.png)

![N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2802943.png)

![(E)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2802948.png)

![N-ethyl-4-(4-(6-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-phenylbenzenesulfonamide](/img/structure/B2802955.png)